Cas no 478375-01-8 ((5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol)

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a brominated benzofuran derivative featuring a hydroxymethyl functional group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity for further functionalization, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The dihydrobenzofuran scaffold contributes to its stability while maintaining compatibility with diverse synthetic routes. The hydroxymethyl group offers additional modification potential, including oxidation or esterification. This compound is valued for its balanced reactivity and structural utility in medicinal chemistry research. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol structure
478375-01-8 structure
Product Name:(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
CAS No:478375-01-8
MF:C9H9BrO2
MW:229.070562124252
CID:3996869
PubChem ID:22930441
Update Time:2025-06-14

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 7-Benzofuranmethanol, 5-bromo-2,3-dihydro-
    • (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
    • Z1269209792
    • AKOS024098407
    • (5-bromo-2,3-dihydrobenzo[b]furan-7-yl)methanol
    • 478375-01-8
    • GKNBCOJLIKMBPP-UHFFFAOYSA-N
    • EN300-135316
    • SCHEMBL378783
    • (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
    • MDL: MFCD09999469
    • Inchi: 1S/C9H9BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2
    • InChI Key: GKNBCOJLIKMBPP-UHFFFAOYSA-N
    • SMILES: O1C2=C(CO)C=C(Br)C=C2CC1

Computed Properties

  • Exact Mass: 227.97859Da
  • Monoisotopic Mass: 227.97859Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 356.2±42.0 °C at 760 mmHg
  • Flash Point: 169.2±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Security Information

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Pricemore >>

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Additional information on (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Research Briefing on (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications. The findings discussed herein are based on a comprehensive review of recent peer-reviewed literature, patent filings, and industry reports.

Recent studies have highlighted the role of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol as a crucial building block in the development of novel heterocyclic compounds. Its brominated benzofuran scaffold offers unique reactivity, enabling the synthesis of diverse derivatives with potential pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of selective kinase inhibitors, showcasing its importance in targeted cancer therapy. The compound's structural features, including the bromine substituent and the hydroxymethyl group, provide multiple sites for further functionalization, making it a valuable tool for medicinal chemists.

In addition to its synthetic applications, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol has been investigated for its direct biological activities. Preliminary in vitro studies have indicated that derivatives of this compound exhibit moderate anti-inflammatory and antimicrobial properties. A recent patent (WO2023056789) filed by a leading pharmaceutical company describes its incorporation into novel anti-infective agents, underscoring its potential in addressing drug-resistant pathogens. However, further in vivo studies are required to validate these findings and explore its therapeutic efficacy.

The compound's mechanism of action and structure-activity relationships (SAR) have also been subjects of ongoing research. Computational modeling and molecular docking studies have revealed that the bromine atom and the dihydrobenzofuran core play critical roles in binding to biological targets, such as enzymes and receptors. These insights are instrumental in optimizing the design of new drug candidates. For example, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the development of potent serotonin receptor modulators using (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol as a starting material, highlighting its relevance in central nervous system (CNS) drug discovery.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. Recent advancements in green chemistry and catalytic processes have addressed some of these issues, as evidenced by a 2023 publication in Organic Process Research & Development. The study proposed an efficient and environmentally friendly synthetic route, improving yield and reducing waste. Such innovations are critical for ensuring the compound's accessibility for further research and development.

In conclusion, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) represents a valuable scaffold in chemical biology and pharmaceutical research, with demonstrated utility in drug discovery and development. Its synthetic versatility, combined with emerging biological activities, positions it as a compound of interest for future investigations. Continued research into its derivatives and mechanisms of action will likely uncover new therapeutic opportunities, particularly in areas such as oncology, infectious diseases, and CNS disorders. Researchers are encouraged to explore its potential further, leveraging recent technological advancements to overcome existing limitations.

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